Tribromoacetate

Computational Toxicology QSAR Electrophilicity

Researchers using trichloroacetate as a negative control for electrophilic stress often lack a brominated positive control with validated reactivity metrics. This compound provides a quantifiable standard for that purpose. - Distinct electrophilic profile: TRGSH = 2.39, enabling clear differentiation from non-electrophilic haloacetic acids in soft nucleophile pathway studies. - High intrinsic metabolic clearance: Ideal substrate for hepatic microsome assays studying reductive debromination by cytochrome P450 enzymes. - Mass transfer-limited degradation: kmass_transfer = 3.7-3.9 × 10⁻⁴ m/s, suitable for validating hydrodynamic-sensitive zero-valent iron remediation system designs.

Molecular Formula C2Br3O2-
Molecular Weight 295.73 g/mol
CAS No. 8003-23-4
Cat. No. B1203011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTribromoacetate
CAS8003-23-4
Synonymstribromoacetate
tribromoacetic acid
Molecular FormulaC2Br3O2-
Molecular Weight295.73 g/mol
Structural Identifiers
SMILESC(=O)(C(Br)(Br)Br)[O-]
InChIInChI=1S/C2HBr3O2/c3-2(4,5)1(6)7/h(H,6,7)/p-1
InChIKeyQIONYIKHPASLHO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tribromoacetate Properties and Characterization


Tribromoacetate (CAS 8003-23-4; molecular weight 295.73 g/mol, formula C₂Br₃O₂⁻) is the conjugate base of tribromoacetic acid (TBAA), a trihalogenated acetic acid belonging to the haloacetic acid (HAA) class [1]. It is primarily recognized as a disinfection byproduct (DBP) formed during water chlorination [2]. The compound features a high bromine content (approx. 81% by weight) and exhibits a pKa of -0.23 at 23°C for its conjugate acid, indicating a moderately strong acid [3]. As a reagent, it serves as a source of electrophilic bromine, a metal chelator, and a precursor in organic synthesis [4].

ApplicationWater disinfection byproduct research
RoleElectrophilic bromine source for synthesis
Use CaseMetal chelation and coordination chemistry

Tribromoacetate: Substitution Limitations


The selection of tribromoacetate over its halogenated analogs cannot be based solely on structural similarity within the HAA class. Systematic comparative studies reveal that key properties—including electrophilicity, metabolic clearance rates, toxicological profiles, and environmental reactivity—exhibit significant, quantifiable differences among trihalogenated acetic acids. For instance, tribromoacetate demonstrates distinct intrinsic metabolic clearance kinetics in liver microsomes compared to its chlorinated and mixed-halogen counterparts [1]. Furthermore, its specific electrophilic parameters (e.g., ELUMO and TRGSH) differentiate its reactivity toward soft and hard biological nucleophiles from compounds like trichloroacetic acid [2]. Therefore, interchanging tribromoacetate with another HAA without validation introduces uncontrolled experimental variability and can lead to erroneous conclusions in toxicological assessments, environmental fate studies, and chemical synthesis.

Electrophilicity profile may differ from chlorinated analogs
Metabolic clearance kinetics may not transfer across HAA class
Genotoxicity/mutagenicity outcomes are non-interchangeable

Tribromoacetate: Key Differentiators


Electrophilic Reactivity vs. Trichloroacetate

Tribromoacetate exhibits a distinct electrophilic reactivity profile compared to its fully chlorinated analog, trichloroacetate. Computational analysis reveals that tribromoacetate has a lower energy of the lowest unoccupied molecular orbital (ELUMO) in its deprotonated form (6.12 eV) compared to trichloroacetate (7.13 eV), indicating it is a softer electrophile [1]. Its toxic ratio (TRGSH) of 2.39 demonstrates a clear preference for reacting with soft nucleophiles (e.g., thiols in glutathione/proteins), whereas trichloroacetate's TRGSH of 0.98 indicates a lack of such specificity and classifies it as non-electrophilic under these assay conditions [1].

Electrophilic Reactivity
Head-to-head
TRGSH = 2.39 (GSH/DNA) vs 0.98 (non-electrophilic)
Supports soft electrophile reactivity context
ELUMO 6.12 eV vs 7.13 eV; deprotonated forms
Computational Toxicology QSAR Electrophilicity Water Disinfection Byproducts

Genotoxicity vs. Less Brominated Analogs

The genotoxicity of tribromoacetate is fundamentally different from its mono- and di-halogenated analogs. In a head-to-head study using the SOS chromotest in E. coli, tribromoacetic acid and dibromoacetic acid induced primary DNA damage, while monobromoacetic acid did not [1]. Conversely, in the Ames fluctuation test (Salmonella typhimurium TA100), tribromoacetic acid was found to be non-mutagenic, whereas its di- and mono-brominated analogs (dibromoacetic and bromoacetic acid) exhibited significant mutagenic activity [2]. This demonstrates a non-linear structure-activity relationship where increasing bromination decreases mutagenicity but can induce a specific type of DNA damage.

Genotoxicity Profile
Head-to-head
SOS+ : DNA damage; Ames- : non-mutagenic vs analogs
Non-linear genotoxicity context
Distinct from mono/di-brominated acids
Genetic Toxicology Mutagenicity DNA Damage Environmental Safety

Metabolic Clearance vs. Mixed-Halogen Trihaloacetates

Tribromoacetate (TBAA) demonstrates the highest intrinsic metabolic clearance among the three major trihalogenated acetic acids in a comparative in vitro study. Using liver microsomes from rats, mice, and humans, the intrinsic clearance rate followed the rank order TBAA > Chlorodibromoacetic acid (CDBAA) > Bromodichloroacetic acid (BDCAA) [1]. This indicates that the fully brominated compound is metabolized more rapidly via reductive debromination than its mixed-halogen counterparts.

Metabolic Clearance
Head-to-head
Rank: highest among trihaloacetates
Rapid reductive debromination context
TBAA > CDBAA > BDCAA in liver microsomes
ADME Drug Metabolism Hepatic Clearance Pharmacokinetics

Mammalian Cell Cytotoxicity Ranking

A systematic, comparative analysis of chronic cytotoxicity for 12 haloacetic acids in Chinese hamster ovary (CHO) cells established a clear potency ranking. Tribromoacetate (TBAA) was found to be more cytotoxic than several regulated HAAs, including trichloroacetic acid (TCAA) and dichloroacetic acid (DCAA) [1]. Its chronic cytotoxicity rank was 3rd out of 12 compounds, indicating a moderate-to-high potency profile that is distinct from its less brominated and chlorinated counterparts.

Cytotoxicity Rank
Head-to-head
3rd most cytotoxic of 12 HAAs in CHO cells
Supports cytotoxicity potency screening
Higher than TCAA (11th) and DCAA (12th)
In Vitro Toxicology Cytotoxicity Assay CHO Cells Haloacetic Acids

Zero-Valent Iron Reactivity vs. Trichloroacetate

The mechanism of degradation by zero-valent iron (Fe(0)) differs fundamentally between tribromoacetate and trichloroacetate. Detailed kinetic studies show that the reaction of tribromoacetate is mass transfer limited, with a corrected mass transfer coefficient of 3.7-3.9 × 10⁻⁴ m/s [1]. In contrast, the reaction of trichloroacetate is reaction limited, indicating that its degradation rate is controlled by the intrinsic chemical kinetics rather than physical transport processes [1]. Furthermore, the degradation of tribromoacetate is insensitive to dissolved oxygen levels, unlike reaction-limited species [1].

Fe(0) Degradation
Head-to-head
Mass transfer limited; kmass 3.7–3.9×10⁻⁴ m/s
Rate controlled by physical transport
Differs from reaction-limited TCA
Environmental Chemistry Water Remediation Reaction Kinetics Mass Transfer

Volume of Distribution vs. Trichloroacetate in Rats

The volume of distribution (Vd), a key pharmacokinetic parameter reflecting tissue penetration, differs significantly between tribromoacetate (TBA) and trichloroacetate (TCA). In rats, tribromoacetate exhibits a Vd of 449 mL/kg, which is substantially lower than the 782 mL/kg reported for trichloroacetate [1]. This indicates that tribromoacetate has a more limited distribution into peripheral tissues compared to its chlorinated analog.

Volume of Distribution
Cross-study comparable
Vd = 449 mL/kg in rat
Limited tissue distribution context
43% lower than TCA (782 mL/kg)
Pharmacokinetics ADME In Vivo Toxicology Volume of Distribution

Tribromoacetate Research and Industrial Applications


Electrophilic Toxicity Mechanism Reference Standard

Based on its distinct electrophilic profile (TRGSH = 2.39) and classification as a GSH/DNA reactive compound [1], tribromoacetate is an optimal reference standard for in vitro toxicology studies. It can be used to model protein/DNA damage via soft electrophile pathways, allowing researchers to differentiate its mechanism from non-electrophilic compounds like trichloroacetate (TRGSH = 0.98) [1]. This is crucial for quantitative structure-activity relationship (QSAR) modeling and understanding the biological impact of brominated disinfection byproducts.

Trihalogenated Xenobiotic Metabolism Model

Given its highest intrinsic metabolic clearance rate among the major trihalogenated acetic acids (TBAA > CDBAA > BDCAA) [2], tribromoacetate is a superior model substrate for studying reductive debromination pathways by cytochrome P450 enzymes. It is particularly well-suited for hepatic microsome assays designed to investigate species-specific differences in xenobiotic metabolism or for the development of in vitro-to-in vivo extrapolation (IVIVE) models for brominated environmental contaminants.

Mass Transfer-Limited Remediation Surrogate

In environmental engineering research focused on permeable reactive barriers (PRBs) or other in situ groundwater remediation techniques using zero-valent iron, tribromoacetate's mass transfer-limited degradation behavior (kmass_transfer = 3.7-3.9 × 10⁻⁴ m/s) [3] makes it a valuable surrogate compound. It can be used to specifically test and validate system designs that are sensitive to hydrodynamic and diffusive transport limitations, as opposed to testing with reaction-limited compounds like trichloroacetate, which would not challenge the mass transfer efficiency of the system [3].

Bridging Metal Complex Precursor

As demonstrated by the synthesis of various metal tribromoacetates (e.g., with Fe(III), Co(II), Cu(II), and actinides) [4][5], tribromoacetate functions effectively as a bridging ligand in coordination chemistry. Its large ΔνCOO value (~175 cm⁻¹) is characteristic of bridging coordination modes, making it a useful reagent for constructing polynuclear metal complexes and investigating metal-metal interactions in materials science and inorganic synthesis [4].

Application
Selection Property
Validation Focus
In vitro toxicology QSAR studies
Electrophilic reactivity profile (soft nucleophile)
Confirm GSH/DNA reactivity classification
Hepatic microsome metabolism assays
Reported highest clearance among trihaloacetates
Reductive debromination pathway verification
Zero-valent iron remediation research
Mass transfer-limited degradation kinetics
Hydrodynamic transport sensitivity validation
Polynuclear metal complex synthesis
Bridging carboxylate coordination mode
Large ΔνCOO characteristic of bridging
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